molecular formula C26H36N2O8 B135368 Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 131970-78-0

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B135368
CAS No.: 131970-78-0
M. Wt: 504.6 g/mol
InChI Key: LPSVSMWQRIEQQY-UHFFFAOYSA-N
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Description

Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): is a synthetic organic compound with the molecular formula C26H36N2O8 . It is primarily used in research settings due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the reaction of ethylenediamine with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid in the presence of ethanol. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: The process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine: In biological research, Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is studied for its potential interactions with biological macromolecules. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Industry: While its industrial applications are limited, the compound can be used in the development of new materials or as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism by which Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects is primarily through its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison:

Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) stands out due to its specific ethylene linkage, which can influence its reactivity and suitability for various applications.

Properties

IUPAC Name

diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSVSMWQRIEQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131970-78-0
Record name Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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